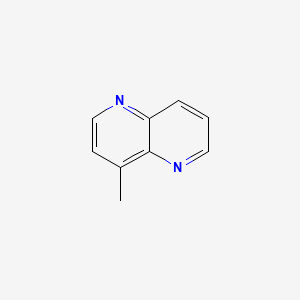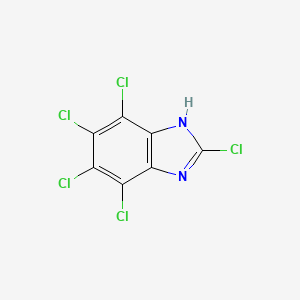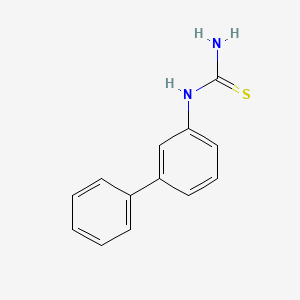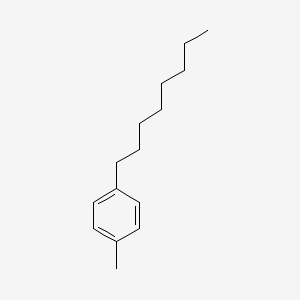
1,16-Dichlorohexadecane
Descripción general
Descripción
1,16-Dichlorohexadecane is an organic compound with the molecular formula C₁₆H₃₂Cl₂ It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the terminal carbon atoms of a sixteen-carbon alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,16-Dichlorohexadecane can be synthesized through several methods, including:
-
Chlorination of Hexadecane: : This method involves the direct chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the terminal positions.
-
Reduction and Chlorination of Hexadecanedioic Acid: : Another method involves the reduction of hexadecanedioic acid to hexadecanediol, followed by chlorination. The reduction can be achieved using lithium aluminum hydride, and the chlorination can be performed using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of hexadecane due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,16-Dichlorohexadecane undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
-
Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexadecadiene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like tetrahydrofuran or hexane.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,16-hexadecanediol, 1,16-dialkoxyhexadecane, or 1,16-diaminohexadecane can be formed.
Elimination Reactions: The major product is typically 1,16-hexadecadiene.
Aplicaciones Científicas De Investigación
1,16-Dichlorohexadecane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.
-
Material Science: : The compound is used in the preparation of specialized materials, such as liquid crystals and polymeric materials with unique properties.
-
Biological Studies: : It is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1,16-dichlorohexadecane primarily involves its reactivity as a dichloroalkane. The chlorine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,14-Dichlorotetradecane: Similar in structure but with a shorter carbon chain.
1,18-Dichlorooctadecane: Similar in structure but with a longer carbon chain.
1,16-Dibromohexadecane: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
1,16-Dichlorohexadecane is unique due to its specific chain length and the presence of chlorine atoms at the terminal positions. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to form specific elimination products. The compound’s amphiphilic nature also makes it valuable in studies involving lipid interactions and membrane biology.
Propiedades
IUPAC Name |
1,16-dichlorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAWKUCPRHLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCl)CCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337706 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-39-9 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



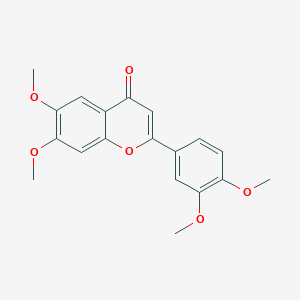



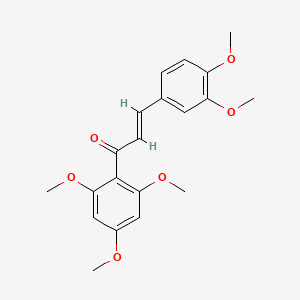
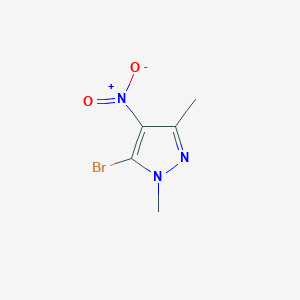
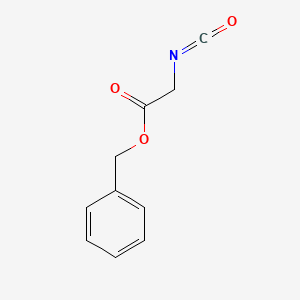
![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)
